8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
CAS No.: 412293-42-6
Cat. No.: VC8114504
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid - 412293-42-6](/images/structure/VC8114504.png)
Specification
CAS No. | 412293-42-6 |
---|---|
Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
Standard InChI | InChI=1S/C10H16O4/c1-9(8(11)12)2-4-10(5-3-9)13-6-7-14-10/h2-7H2,1H3,(H,11,12) |
Standard InChI Key | REHMBWJXVOATBQ-UHFFFAOYSA-N |
SMILES | CC1(CCC2(CC1)OCCO2)C(=O)O |
Canonical SMILES | CC1(CCC2(CC1)OCCO2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a spirocyclic system where a 1,4-dioxane ring (a six-membered cyclic ether with two oxygen atoms) is fused to a decane framework at the 4.5 position. The 8-methyl group introduces steric bulk, while the carboxylic acid at the same position enables hydrogen bonding and acid-base reactivity. This configuration is analogous to its methyl ester derivative (CAS 87787-08-4), which shares the same spiro backbone but substitutes the carboxylic acid with a methyl ester group .
Table 1: Key Structural Features
Synthesis and Derivatives
Synthetic Pathways
The carboxylic acid is likely synthesized via hydrolysis of its ester derivatives. For example, ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) can undergo base-catalyzed saponification to yield the free acid . Alternative routes may involve cyclization reactions using ketone or diol precursors, followed by oxidation to introduce the carboxylic acid group.
Ester Derivatives
Ester analogs of this compound are commercially available and serve as versatile intermediates:
-
Ethyl ester (CAS 24730-88-9): Priced at €61.00–€318.00 per gram, depending on quantity .
-
Methyl ester (CAS 87787-08-4): Lower cost (€32.00–€1,097.00 per gram), reflecting milder hydrolysis conditions .
Table 2: Comparison of Ester Derivatives
Physicochemical Properties
Solubility and Stability
The carboxylic acid’s polarity suggests moderate solubility in polar solvents like water or ethanol, while its spirocyclic structure enhances thermal stability. Its esters exhibit greater lipophilicity, making them soluble in organic solvents such as dichloromethane or tetrahydrofuran .
Spectroscopic Data
While direct data for the acid is scarce, its methyl ester (CAS 87787-08-4) has been characterized by:
-
NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.5–4.0 ppm (dioxane oxygen protons) .
-
IR: Strong absorption at ~1700 cm⁻¹ (ester C=O stretch), absent in the carboxylic acid form .
Target | Mechanism | Reference Compound |
---|---|---|
Bacterial enzymes | Inhibition via metal chelation | Spirocyclic β-lactams |
Viral proteases | Competitive inhibition | Spiroketal-based inhibitors |
Challenges and Future Directions
Synthetic Optimization
Current methods for synthesizing the carboxylic acid rely on ester hydrolysis, which may require harsh conditions. Developing catalytic, enantioselective routes could enhance efficiency and yield.
Biological Screening
Despite structural promise, no published studies directly assess the compound’s bioactivity. Collaborative efforts with pharmacology institutes are needed to evaluate its antimicrobial or anticancer potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume